molecular formula C30H37NO7 B3025988 Himandridine CAS No. 15521-76-3

Himandridine

Cat. No. B3025988
CAS RN: 15521-76-3
M. Wt: 523.6 g/mol
InChI Key: QERMOAWMXXPSEU-UHFFFAOYSA-N
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Description

Himandridine is an alkaloid found in Galbulimima . It has a molecular formula of C30H37NO7 and a molecular weight of 523.6 . The formal name of Himandridine is (1S,2R,4aS,4bS,5R,6S,7aR,9S,11R,11aR,12R,15R)-11-(benzoyloxy)-1,2,3,4,4a,6,7,7a,8,9,11,11a-dodecahydro-2,9-dihydroxy-1-methoxy-15-methyl-5,6,9-1Butanyl 4ylidene-5H-benz [6,7]indeno [7a,1-b]pyrrole-10-carboxylic acid, methyl ester .


Molecular Structure Analysis

The molecular structure of Himandridine is complex, with multiple chiral centers . It’s crucial to use advanced techniques like molecular dynamics simulations and structural analysis to understand its structure .


Chemical Reactions Analysis

While specific chemical reactions involving Himandridine are not available, general principles of chemical reaction analysis apply . These include monitoring reactive intermediates, understanding the impact of reaction rates, and using electroanalytical tools.


Physical And Chemical Properties Analysis

Himandridine has a density of 1.37g/cm3 and a boiling point of 673ºC at 760 mmHg . Its physical and chemical properties can be further analyzed using various techniques .

Scientific Research Applications

Anticancer Properties

Himandridine has garnered attention due to its potential as an anticancer agent. Research suggests that it exhibits cytotoxic effects against cancer cells, making it a promising candidate for further investigation. Mechanistic studies have explored its impact on cell cycle regulation, apoptosis, and angiogenesis inhibition .

Neuroprotective Effects

Studies have highlighted Himandridine’s neuroprotective properties. It appears to modulate neurotransmitter systems, enhance neuronal survival, and protect against oxidative stress. Researchers are exploring its potential in treating neurodegenerative disorders, such as Alzheimer’s and Parkinson’s disease .

Anti-Inflammatory Activity

Himandridine exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. This property could be valuable in managing chronic inflammatory conditions, including arthritis and inflammatory bowel diseases .

Antiviral Potential

Preliminary investigations suggest that Himandridine may inhibit viral replication. Researchers are exploring its efficacy against various viruses, including influenza and herpes simplex virus (HSV). Its unique structural features make it an interesting target for antiviral drug development .

Cardiovascular Applications

Himandridine’s vasodilatory effects have piqued interest in cardiovascular research. It may help regulate blood pressure and improve blood flow. Further studies are needed to explore its potential in treating hypertension and related cardiovascular conditions .

Chemical Synthesis and Derivatives

Beyond its biological activities, Himandridine serves as a valuable synthetic intermediate. Researchers have used it to create structurally related alkaloids, contributing to the development of novel compounds with diverse pharmacological profiles .

Mechanism of Action

The mechanism of action of Himandridine is currently unknown. Understanding the mechanism of action of a compound typically involves studying its interactions with biological targets .

properties

IUPAC Name

methyl 14-benzoyloxy-11,17-dihydroxy-16-methoxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO7/c1-15-9-10-18-20-13-17-14-29(18,35)26-23(28(34)37-3)25(38-27(33)16-7-5-4-6-8-16)22-19(30(17,26)31(15)20)11-12-21(32)24(22)36-2/h4-8,15,17-22,24-25,32,35H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERMOAWMXXPSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C3N1C45C6CCC(C(C6C(C(=C4C2(CC5C3)O)C(=O)OC)OC(=O)C7=CC=CC=C7)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935166
Record name Methyl 7-(benzoyloxy)-5,9-dihydroxy-8-methoxy-15-methyl-2,3,3a,4,5,7,7a,8,9,10,11,11a-dodecahydro-2,5,1-(butane[1,1,4]triyl)benzo[6,7]indeno[7a,1-b]pyrrole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Himandridine

CAS RN

15521-76-3
Record name HIMANDRIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 7-(benzoyloxy)-5,9-dihydroxy-8-methoxy-15-methyl-2,3,3a,4,5,7,7a,8,9,10,11,11a-dodecahydro-2,5,1-(butane[1,1,4]triyl)benzo[6,7]indeno[7a,1-b]pyrrole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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